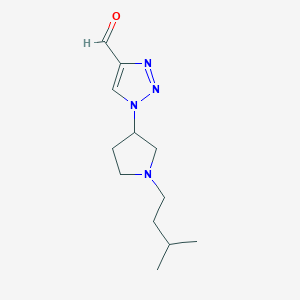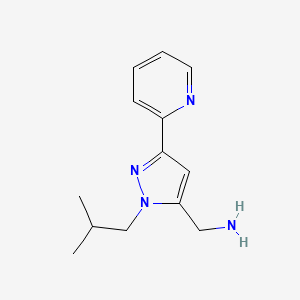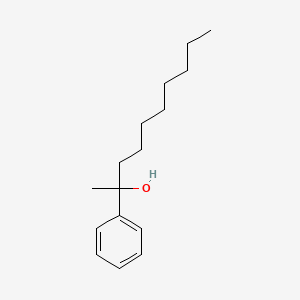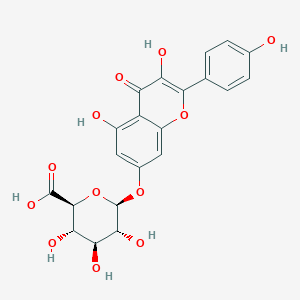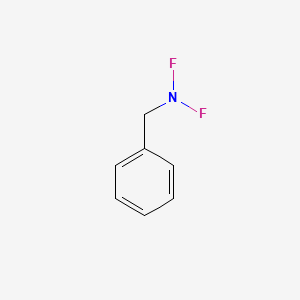
4-Methoxy-1,3'-bipiperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,3’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is a derivative of bipiperidine, characterized by the presence of a methoxy group at the 4-position and two piperidine rings connected at the 1 and 3’ positions. This compound is typically found in the form of a white solid and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves the reaction of 4-methoxypiperidine with 1,3’-bipiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,3’-bipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1,3’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-formyl-1,3’-bipiperidine dihydrochloride.
Reduction: Formation of 1,3’-bipiperidine dihydrochloride.
Substitution: Formation of various substituted bipiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,3’-bipiperidine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-1,4’-bipiperidine dihydrochloride
- 1-Methyl-4,4’-bipiperidine dihydrochloride
Comparison
4-Methoxy-1,3’-bipiperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group at the 4-position. This structural feature distinguishes it from other bipiperidine derivatives and influences its chemical reactivity and biological activity. For example, 4-Methoxy-1,4’-bipiperidine dihydrochloride has a different substitution pattern, which affects its binding affinity and reactivity.
Eigenschaften
Molekularformel |
C11H24Cl2N2O |
|---|---|
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
4-methoxy-1-piperidin-3-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-14-11-4-7-13(8-5-11)10-3-2-6-12-9-10;;/h10-12H,2-9H2,1H3;2*1H |
InChI-Schlüssel |
FJZFYTAMRRNYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)C2CCCNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


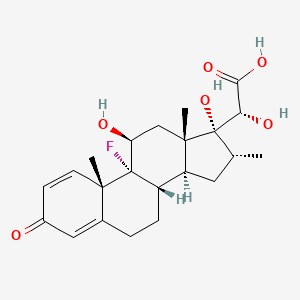
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
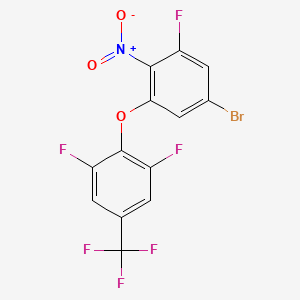
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
